molecular formula C10H12N4 B12239317 N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline

N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline

Cat. No.: B12239317
M. Wt: 188.23 g/mol
InChI Key: BSBLRWCPEHGJOU-UHFFFAOYSA-N
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Description

N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a triazole ring substituted by a phenyl group. The compound has a molecular formula of C10H12N4 and is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline typically involves the reaction of 4-methyl-4H-1,2,4-triazole with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4H-1,2,4-triazole
  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Uniqueness

N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]aniline

InChI

InChI=1S/C10H12N4/c1-14-8-12-13-10(14)7-11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3

InChI Key

BSBLRWCPEHGJOU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CNC2=CC=CC=C2

Origin of Product

United States

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